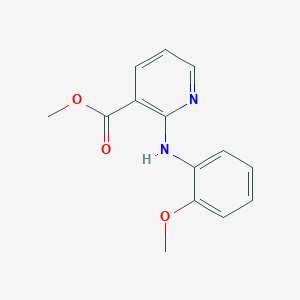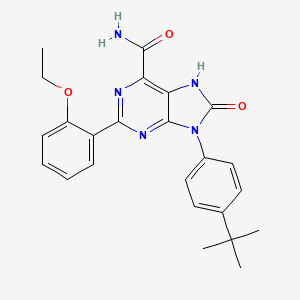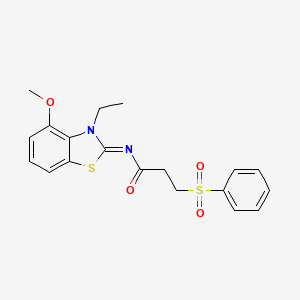
N-(4-acetylphenyl)-7-bromo-1-benzoxepine-4-carboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
The compound is a derivative of acetylphenyl compounds . Acetylphenyl compounds are a family of organic compounds that contain an acetyl group (CH3CO-) attached to a phenyl group .
Synthesis Analysis
While specific synthesis methods for “N-(4-acetylphenyl)-7-bromo-1-benzoxepine-4-carboxamide” were not found, similar compounds such as N-(4-acetylphenyl)-N’-ethylthiourea and N-(4-acetylphenyl)-N’-octylthiourea have been synthesized . A general method involves the reaction of p-aminoacetophenone with other reagents .Molecular Structure Analysis
The molecular structure of similar compounds has been determined using techniques such as 1H-NMR, 13C-NMR, and FT-IR spectroscopy .Chemical Reactions Analysis
Related compounds have been involved in reactions such as the Michael addition . In this reaction, 1-(4-acetylphenyl)-pyrrole-2,5-diones react with aromatic alcohols to produce 1-(4-acetylphenyl)-3-aryloxypyrrolidine-2,5-diones .Aplicaciones Científicas De Investigación
Synthesis Techniques
The synthesis of complex molecules, such as N-(4-acetylphenyl)-7-bromo-1-benzoxepine-4-carboxamide, often involves multi-step chemical reactions that yield these compounds in good purity and yield. For example, the practical synthesis of orally active CCR5 antagonists involves the esterification of specific bromo compounds followed by a Claisen type reaction, highlighting the intricate steps required to produce such molecules (Ikemoto et al., 2005).
Structural Analysis
In-depth structural analysis is crucial for understanding the properties and potential applications of chemical compounds. For instance, crystalline organic compounds similar to N-(4-acetylphenyl)-7-bromo-1-benzoxepine-4-carboxamide have been prepared and analyzed using techniques such as FT-IR, NMR, and X-ray diffraction to confirm their structure and investigate their molecular interactions (Polo-Cuadrado et al., 2021).
Pharmacokinetic Studies
The study of how compounds are metabolized and distributed in biological systems is crucial for drug development. Research on similar compounds has involved the development of methods for determining serum and urine concentrations, providing essential data for pharmacokinetic studies (Dockens et al., 1987).
Anticonvulsant Activity
Compounds with structural features similar to N-(4-acetylphenyl)-7-bromo-1-benzoxepine-4-carboxamide have been explored for their potential as anticonvulsants. The effectiveness of these compounds in animal models and their metabolic pathways provide insights into their therapeutic potential (Robertson et al., 1987).
Chemical Modification and Activity
The modification of carboxamide functions and the synthesis of related compounds have been studied for their potential in various applications, including peptide synthesis and antineoplastic agents. These studies highlight the versatility and potential therapeutic applications of such compounds (Sieber & Riniker, 1991; Koebel et al., 1975).
Mecanismo De Acción
Target of Action
A structurally similar compound, n-(4-acetylphenyl)-5-(5-chloro-2,4-dihydroxyphenyl)-1h-pyrazole-4-carboxamide, has been reported to interact with theHeat shock protein HSP 90-alpha . This protein plays a crucial role in maintaining cellular homeostasis and is often implicated in cancer progression .
Biochemical Pathways
Given the potential target of this compound, it may influence pathways related tocellular stress responses , protein folding , and degradation .
Result of Action
Based on its potential target, it may influence cellular processes such asprotein homeostasis , cell survival , and cell growth .
Propiedades
IUPAC Name |
N-(4-acetylphenyl)-7-bromo-1-benzoxepine-4-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H14BrNO3/c1-12(22)13-2-5-17(6-3-13)21-19(23)14-8-9-24-18-7-4-16(20)11-15(18)10-14/h2-11H,1H3,(H,21,23) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QAKJEEUMYZRVEX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C1=CC=C(C=C1)NC(=O)C2=CC3=C(C=CC(=C3)Br)OC=C2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H14BrNO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
384.2 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(4-acetylphenyl)-7-bromo-1-benzoxepine-4-carboxamide | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![4-[(4-Methoxyphenyl)methyl]cyclohexan-1-one](/img/structure/B2943416.png)

![3-[(2,4-Dichlorobenzoyl)amino]-4-methyl-2-thiophenecarboxylic acid](/img/structure/B2943418.png)


![2-{3-oxo-5-[(2-oxo-2-phenylethyl)sulfanyl]-2H,3H-imidazo[1,2-c]quinazolin-2-yl}-N-[(thiophen-2-yl)methyl]acetamide](/img/structure/B2943425.png)


![(2S)-2-Amino-3-[4-(phenylmethoxycarbonylamino)phenyl]propanoic acid;hydrochloride](/img/structure/B2943432.png)
![N-(2-(6-(ethylthio)-4-(piperidin-1-yl)-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)thiophene-2-carboxamide](/img/structure/B2943434.png)


![2-Methoxybenzo[d]thiazol-5-amine](/img/structure/B2943437.png)